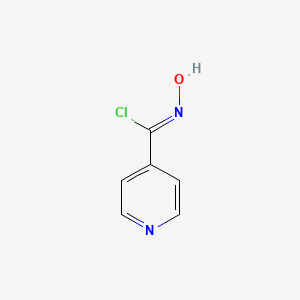

N-hydroxy-4-pyridinecarboximidoyl chloride

説明

N-hydroxy-4-pyridinecarboximidoyl chloride is a chemical compound with significant potential in various scientific research applications. Its unique properties make it a valuable tool in fields such as pharmaceuticals, organic synthesis, and material science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-4-pyridinecarboximidoyl chloride typically involves the reaction of 4-pyridinecarboximidoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvents used, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes as in laboratory settings. industrial processes often incorporate additional steps for purification and quality control to meet the standards required for commercial applications .

化学反応の分析

Types of Reactions

N-hydroxy-4-pyridinecarboximidoyl chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into other derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

科学的研究の応用

Chemical Properties and Structure

N-hydroxy-4-pyridinecarboximidoyl chloride is characterized by its unique chemical structure, which includes a hydroxylamine moiety attached to a pyridine ring. This structure allows it to interact favorably with biological systems, making it a candidate for various therapeutic applications.

Scientific Research Applications

- Molecular Chaperone Enhancement

-

Therapeutic Potential in Diseases

- The compound has been investigated for its potential to treat a range of diseases, including:

- Cardiovascular Diseases : Its ability to enhance molecular chaperone levels may protect cardiac cells from stress-induced damage .

- Neurodegenerative Disorders : Research indicates that it could play a role in conditions like Amyotrophic Lateral Sclerosis (ALS) by promoting cellular resilience through heat shock protein induction .

- Diabetic Complications : Studies have demonstrated its efficacy in improving wound healing in diabetic models, suggesting potential applications in managing diabetic neuropathy and retinopathy .

- The compound has been investigated for its potential to treat a range of diseases, including:

- Cosmetic Applications

Case Study 1: Enhancing Molecular Chaperones

In a study involving rat myocardial cells exposed to heat shock, treatment with this compound resulted in significantly increased levels of heat shock proteins (HSPs). This enhancement was measured using Western blotting techniques, demonstrating the compound's potential as a protective agent against cellular stress .

Case Study 2: Wound Healing in Diabetic Rats

A clinical trial assessed the effects of topical creams containing varying concentrations of this compound on wound healing in STZ-diabetic rats. Results indicated that higher concentrations (2% and 4%) significantly improved wound closure rates compared to control groups, highlighting the compound's therapeutic potential for diabetic complications .

Data Table: Summary of Applications

作用機序

類似化合物との比較

Similar Compounds

Similar compounds to N-hydroxy-4-pyridinecarboximidoyl chloride include other pyridine derivatives and hydroxylamine derivatives. These compounds share some structural similarities but may differ in their chemical properties and reactivity .

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

生物活性

N-hydroxy-4-pyridinecarboximidoyl chloride (NHPC) is a compound that has garnered attention for its potential biological activities, particularly in the context of enhancing molecular chaperone expression and exhibiting neuroprotective effects. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C6H5ClN2O

- Molecular Weight : 158.57 g/mol

- IUPAC Name : this compound

NHPC acts primarily as an inducer of heat shock proteins (HSPs), particularly Hsp70. Heat shock proteins are crucial for protein folding, protection against stress, and cellular recovery from damage. The induction of these proteins can enhance cellular resilience under pathological conditions such as ischemia and neurodegeneration.

Biological Activities

- Induction of Heat Shock Proteins :

- Neuroprotective Effects :

- Enhancement of Molecular Chaperones :

Table 1: Summary of Research Findings on NHPC

Detailed Case Study: Neuroprotection in Ischemia

In a study conducted on rat models subjected to induced ischemic conditions, NHPC was administered prior to ischemic events. Results showed a marked increase in Hsp70 levels, correlating with reduced neuronal death and improved functional recovery post-ischemia. This suggests that NHPC could be a potential therapeutic agent for conditions involving ischemic injury .

Safety and Toxicity

While NHPC shows promising biological activities, its safety profile is crucial for potential therapeutic applications. Preliminary studies indicate low toxicity levels; however, comprehensive toxicity assessments are necessary to establish its safety for clinical use .

特性

IUPAC Name |

(4Z)-N-hydroxypyridine-4-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPQIKOFLZQPLB-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C(=N/O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4185-99-3 | |

| Record name | N-hydroxypyridine-4-carbonimidoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。